molecular formula C18H14O2 B1203050 Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- CAS No. 60839-20-5

Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans-

Cat. No.: B1203050
CAS No.: 60839-20-5
M. Wt: 262.3 g/mol
InChI Key: YWAOPVBJYIKFQW-UHFFFAOYSA-N
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Description

Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a dihydrodiol form of benz(a)anthracene, which is known for its presence in the environment as a result of incomplete combustion of organic matter. This compound is of interest due to its potential biological activities and its role in environmental chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- typically involves the catalytic hydrogenation of benz(a)anthracene. This process can be carried out using palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the formation of the trans-dihydrodiol isomer.

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. similar methods involving catalytic hydrogenation can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized PAH derivatives.

    Reduction: Tetrahydro derivatives.

    Substitution: Halogenated or nitrated benz(a)anthracene derivatives.

Scientific Research Applications

Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.

    Biology: Investigated for its interactions with biological systems, including its potential mutagenic and carcinogenic effects.

    Medicine: Studied for its potential role in drug development and its effects on human health.

    Industry: Used in environmental studies to understand the fate and transformation of PAHs in the environment.

Mechanism of Action

The biological effects of Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- are primarily mediated through its interactions with cellular enzymes and DNA. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially carcinogenic effects. The compound’s mechanism of action involves the formation of DNA adducts and the activation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: The parent compound, known for its carcinogenic properties.

    Benz(a)anthracene-3,4-diol, 1,2-dihydro-, trans-: Another dihydrodiol derivative with similar properties.

    Benzo(a)pyrene: A well-known PAH with significant biological activity.

Uniqueness

Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- is unique due to its specific dihydrodiol structure, which influences its reactivity and biological interactions. Its trans-configuration also distinguishes it from other isomers, affecting its chemical and biological properties.

Properties

CAS No.

60839-20-5

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

1,2-dihydrobenzo[a]anthracene-1,2-diol

InChI

InChI=1S/C18H14O2/c19-16-8-7-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)17(11)18(16)20/h1-10,16,18-20H

InChI Key

YWAOPVBJYIKFQW-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C=C4)O)O

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C=C4)O)O

Synonyms

1,2-dihydro-1,2-dihydroxybenz(a)anthracene
benz(a)anthrene-1,2-dihydrodiol
benzanthracene-1,2-dihydrodiol
benzanthracene-1,2-dihydrodiol, (trans)-(+-)-isomer
benzanthracene-1,2-dihydrodiol, (trans)-isome

Origin of Product

United States

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